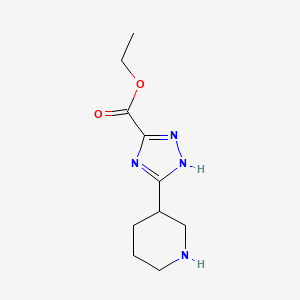
Ethyl5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This pseudo five-component reaction yields substituted piperidines . Another method involves the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in the formation of cyclic amines in good to excellent yields .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of nanocatalysts. For example, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts is a common approach . These methods are designed to be efficient, scalable, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can yield different substituted piperidines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine(III) oxidizing agents for oxidation reactions.
Reducing agents: Hydrogen gas in the presence of palladium catalysts for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Uniqueness
Ethyl 5-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structure, which combines a piperidine ring with a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N4O2 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 5-piperidin-3-yl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h7,11H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
FGFULDVXIMCWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


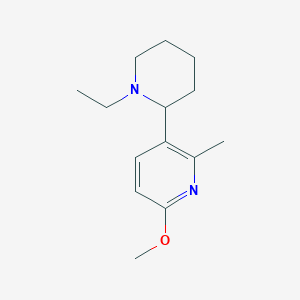

![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)



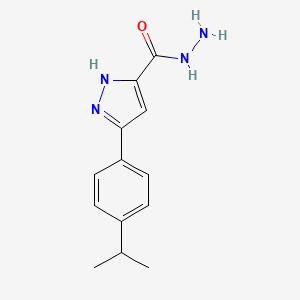
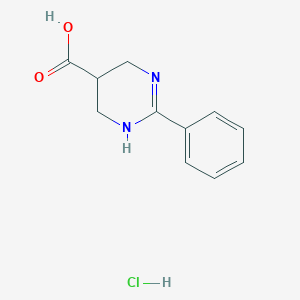
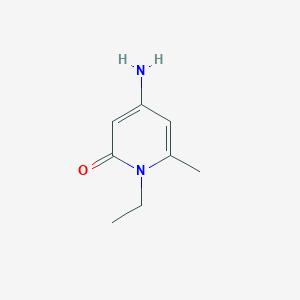

![tert-Butyl 2-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11817379.png)
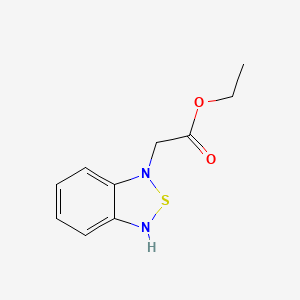

![tert-Butyl 5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11817393.png)
